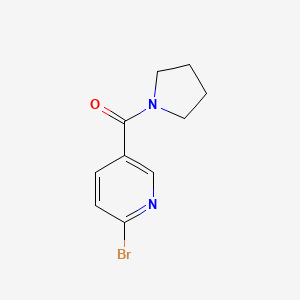

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of pyridine chemistry, which traces its origins to the mid-nineteenth century discovery of pyridine itself. The foundational work in pyridine chemistry began when Anderson and colleagues first isolated the pyridine scaffold from the alkaloid picoline in 1846, though the structural elucidation required additional decades of investigation by Wilhelm Korner and James Dewar. This early pioneering work established the groundwork for understanding six-membered nitrogen-containing heterocycles that would later inspire the development of sophisticated derivatives such as this compound.

The specific development of brominated pyridine derivatives gained momentum throughout the twentieth century as synthetic methodologies advanced and the pharmaceutical potential of halogenated heterocycles became increasingly recognized. The incorporation of pyrrolidine moieties into pyridine frameworks represents a more recent advancement, driven by the recognition that pyrrolidine rings contribute significantly to the three-dimensional properties of drug molecules. The non-planar nature of the pyrrolidine ring enhances the three-dimensional coverage of molecular space, a phenomenon particularly valuable in optimizing interactions with biological targets.

The synthetic approaches to this compound have evolved alongside broader advances in heterocyclic chemistry, particularly benefiting from improvements in bromination methodologies and carbonyl coupling reactions. The development of controlled bromination techniques using reagents such as N-bromosuccinimide has enabled selective introduction of bromine atoms at specific positions on the pyridine ring. Similarly, advances in amide formation chemistry have facilitated the efficient attachment of pyrrolidine-1-carbonyl groups to pyridine substrates, contributing to the accessibility of this important compound class.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound exemplifies the strategic combination of different heterocyclic motifs to create compounds with enhanced properties and expanded utility. The significance of this compound lies in its embodiment of several key principles that govern modern heterocyclic design, particularly the concept of combining aromatic and non-aromatic nitrogen heterocycles to achieve complementary benefits. The pyridine ring provides aromatic stability and specific electronic properties, while the pyrrolidine component contributes conformational flexibility and enhanced three-dimensional character.

The compound's importance in heterocyclic chemistry is further underscored by its demonstration of how strategic substitution patterns can modulate the properties of parent heterocycles. The bromine substituent at position 2 serves multiple functions, acting as both an electron-withdrawing group that influences the electronic properties of the pyridine ring and as a versatile synthetic handle for further elaboration through cross-coupling reactions. This dual functionality exemplifies the sophisticated approach to heterocyclic design that characterizes contemporary medicinal chemistry efforts.

From a synthetic perspective, this compound serves as an important building block that can undergo various transformations to generate libraries of related compounds. The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling reactions that can form carbon-carbon bonds with boronic acids or esters. These transformations have proven particularly valuable in the preparation of biaryl derivatives and other complex structures relevant to pharmaceutical research.

The pyrrolidine-1-carbonyl substituent adds another dimension of synthetic versatility, as it can undergo various chemical modifications including oxidation and reduction reactions to form different functional groups. This flexibility allows chemists to fine-tune the properties of derivatives while maintaining the core structural framework that provides the compound's fundamental characteristics.

Classification within Pyridine Derivatives

This compound occupies a specific position within the extensive classification system of pyridine derivatives, belonging to the subcategory of disubstituted pyridines with mixed functional group substitution. The systematic classification of this compound begins with its identification as a pyridine derivative, placing it within the broader family of six-membered aromatic nitrogen heterocycles that includes pyridine, pyrimidine, pyrazine, and pyridazine. Within the pyridine subfamily, the compound is further classified based on its substitution pattern and the nature of its substituents.

The classification system for pyridine derivatives typically considers both the number and types of substituents present on the aromatic ring. In the case of this compound, the molecule is classified as a 2,5-disubstituted pyridine, indicating the presence of substituents at positions 2 and 5 of the pyridine ring. This substitution pattern is significant because it influences both the electronic properties of the molecule and its potential for further synthetic elaboration.

From a functional group perspective, the compound belongs to the subcategory of mixed halogen-carbonyl substituted pyridines, combining the electron-withdrawing effects of the bromine atom with the electron-donating characteristics of the pyrrolidine-1-carbonyl group. This combination creates a unique electronic environment that distinguishes it from purely halogenated pyridines or purely carbonyl-substituted derivatives.

The following table summarizes the key classification characteristics of this compound within the pyridine derivative family:

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Family | Nitrogen Heterocycles | Six-membered aromatic |

| Secondary Classification | Pyridine Derivatives | Substituted pyridines |

| Substitution Pattern | Disubstituted | 2,5-disubstituted |

| Functional Group Type | Mixed halogen-carbonyl | Bromo-amide substituted |

| Synthetic Accessibility | Moderate complexity | Cross-coupling compatible |

Structure-Nomenclature Relationship

The systematic nomenclature of this compound reflects the precise structural features that define this compound and follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds. The nomenclature systematically describes each component of the molecular structure, beginning with the parent pyridine heterocycle and proceeding to identify each substituent with its corresponding position number. This systematic approach ensures unambiguous identification of the compound while conveying essential structural information to researchers and practitioners in the field.

The structural analysis begins with the pyridine ring system, which serves as the parent heterocycle and provides the foundation for the compound's nomenclature. The pyridine ring is numbered according to standard conventions, with position 1 corresponding to the nitrogen atom and subsequent positions numbered consecutively around the ring. The systematic name incorporates the position numbers for each substituent, with the bromine atom designated at position 2 and the pyrrolidine-1-carbonyl group at position 5.

The International Union of Pure and Applied Chemistry name for this compound is (6-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone, which provides an alternative systematic description that emphasizes the carbonyl linkage between the pyridine and pyrrolidine components. This alternative nomenclature approach highlights the structural relationship between the two heterocyclic components and can be particularly useful in database searches and chemical literature reviews.

The molecular identifiers for this compound provide additional structural information through standardized chemical notation systems. The compound's Simplified Molecular Input Line Entry System representation is C1CCN(C1)C(=O)C2=CN=C(C=C2)Br, which encodes the complete structural information in a linear text format suitable for computational applications. The International Chemical Identifier key SSYZHYWBDDECDU-UHFFFAOYSA-N provides a unique identifier that facilitates database searches and ensures accurate compound identification across different chemical information systems.

The following table presents the comprehensive structural and nomenclature data for this compound:

| Nomenclature System | Designation |

|---|---|

| Systematic Name | This compound |

| International Union of Pure and Applied Chemistry Name | (6-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.12 g/mol |

| Chemical Abstracts Service Registry Number | 1209460-17-2 |

| Simplified Molecular Input Line Entry System | C1CCN(C1)C(=O)C2=CN=C(C=C2)Br |

| International Chemical Identifier Key | SSYZHYWBDDECDU-UHFFFAOYSA-N |

Properties

IUPAC Name |

(6-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYZHYWBDDECDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-5-aldehyde Pyridine Intermediate

This key intermediate is commonly synthesized via a Grignard reaction starting from 2,5-dibromopyridine, followed by formylation using N,N-dimethylformamide (DMF). This method is industrially favorable due to its mild conditions, high yield, and high purity of product, and is suitable for scale-up.

Process Summary:

- Starting Material: 2,5-dibromopyridine

- Step 1: Dissolution of 2,5-dibromopyridine in a suitable solvent (e.g., tetrahydrofuran, xylene, toluene, or diethyl ether).

- Step 2: Addition of a Grignard reagent such as isopropylmagnesium chloride or cyclohexylmagnesium chloride at 0–20 °C under inert atmosphere to form an active intermediate.

- Step 3: Addition of DMF in large excess (2 to 50 molar equivalents relative to 2,5-dibromopyridine) to form the aldehyde group at the 5-position.

- Step 4: Acidification of the reaction mixture (pH 1-4) using acid reagents like hydrochloric acid or acetic acid to quench excess Grignard reagent.

- Step 5: Extraction with organic solvents (e.g., toluene, ethyl acetate), washing, distillation, dissolution, crystallization, and drying to isolate 2-bromo-5-aldehyde pyridine with purity >98.5% and yields around 80–86%.

Representative Reaction Conditions and Yields:

| Example | Solvent (Step 1) | Grignard Reagent | Temp (°C) | DMF Equiv. | Acid Used | Organic Solvent for Extraction | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 12 | Tetrahydrofuran | Isopropyl MgCl | 15 | Excess (76 g for 100 g dibromo) | HCl/water | Toluene | 80.24 | 99.2 |

| 22 | Tetrahydrofuran | Isopropyl MgCl | 10 | Excess (76 g DMF) | Acetic acid/water | Ethyl acetate | 86.62 | 98.5 |

This method is described in detail in patent CN112479991A and provides a robust, scalable route to the aldehyde intermediate with minimal side products and manageable purification steps.

Conversion of 2-Bromo-5-aldehyde Pyridine to 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine

The target compound can be synthesized by coupling the aldehyde intermediate with pyrrolidine to form the corresponding amide (pyrrolidine-1-carbonyl) substituent at the 5-position. This typically involves:

- Step 1: Oxidation of the aldehyde group to the corresponding acid or direct conversion to an amide.

- Step 2: Reaction of the acid or activated acid derivative (e.g., acid chloride or anhydride) with pyrrolidine under amide coupling conditions.

While specific literature directly describing this exact transformation for this compound is scarce, standard organic synthesis protocols for amide bond formation apply. Common reagents include carbodiimides (e.g., EDC, DCC) or coupling agents like HATU, with pyrrolidine acting as the nucleophile.

Alternative Related Preparations and Considerations

Halomethyl Pyridine Derivatives: Preparation of 2-bromo-5-(bromomethyl)pyridine via radical bromination of 2-bromo-5-methylpyridine with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux has been reported. This intermediate can serve as a precursor for further functionalization, including amide formation after substitution with pyrrolidine.

| Reagents | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| 2-bromo-5-methylpyridine, NBS, AIBN | Carbon tetrachloride | Reflux (~75 °C) | 1.5–4 h | 69% monobromomethyl product, purified by flash chromatography |

This method provides an alternative route to functionalized pyridine derivatives, which can be further elaborated to the target compound.

Summary Table of Preparation Approaches

| Step | Starting Material/Intermediate | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,5-Dibromopyridine | Grignard reagent (isopropyl MgCl), DMF, acid workup | 2-Bromo-5-aldehyde pyridine | 80–86 | Industrial scale, high purity |

| 2 | 2-Bromo-5-aldehyde pyridine | Oxidation or direct amide coupling with pyrrolidine | This compound | Not explicitly reported | Standard amide synthesis methods |

| Alt. | 2-Bromo-5-methylpyridine | NBS, AIBN, CCl4, reflux | 2-Bromo-5-(bromomethyl)pyridine | ~69 | Radical bromination |

Research Findings and Industrial Relevance

The Grignard-based formylation method for 2-bromo-5-aldehyde pyridine is well-documented for its mild reaction conditions, scalability, and high yield, making it suitable for pharmaceutical intermediates synthesis.

Radical bromination methods for halomethyl derivatives provide alternative functional handles for further transformations, including amide formation, although yields and purity may require optimization.

The overall synthetic route to this compound involves well-established organic transformations: selective halogenation, formylation, and amide coupling.

Purification typically involves crystallization from suitable solvents such as toluene, ethyl acetate, or n-heptane, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrolidine-1-carbonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(pyrrolidine-1-carbonyl)pyridine, while Suzuki-Miyaura coupling can produce various biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine serves as a crucial building block for synthesizing pharmaceuticals. Its structural features allow for the development of compounds with potential therapeutic effects, including antimicrobial and antiviral activities. For instance, pyridine derivatives have been noted for their efficacy against various pathogens, including those responsible for respiratory infections during the COVID-19 pandemic .

Case Study: Antimicrobial Activity

Recent studies have highlighted the synthesis of pyridine compounds that demonstrate significant antimicrobial properties. For example, Mannich bases derived from pyridine have shown moderate activity against bacteria such as Escherichia coli and Salmonella typhi, indicating that modifications to the pyridine structure can enhance biological activity . The presence of the pyrrolidine-1-carbonyl group in this compound could similarly influence its pharmacological profile.

Material Science

Organic Electronics

The compound's derivatives are being explored for applications in organic electronics. The unique electronic properties of pyridine derivatives make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form stable thin films is particularly advantageous for developing flexible electronic components.

Case Study: Photophysical Properties

Research has indicated that certain pyridine derivatives exhibit remarkable photophysical properties, making them potential candidates for applications in optoelectronic devices. The structural diversity offered by compounds like this compound allows researchers to tailor their properties for specific applications in the material sciences .

Biological Studies

Biochemical Probes

In biological research, this compound can act as a probe or ligand in biochemical assays. Its ability to interact with various biomolecules makes it valuable for studying enzyme interactions and other biological processes. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Case Study: Enzyme Interaction Studies

Studies utilizing similar pyridine derivatives have demonstrated their effectiveness as enzyme inhibitors. For example, certain compounds have been shown to inhibit specific enzymes involved in disease pathways, suggesting that this compound could be explored further for its potential inhibitory effects on target enzymes .

Summary of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Antimicrobial activity against E. coli and S. typhi |

| Material Science | Use in organic electronics | Development of flexible electronic components |

| Biological Studies | Biochemical probes for enzyme interactions | Inhibition studies of metabolic enzymes |

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and pyrrolidine-1-carbonyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Biological Activity

2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure

The compound features a bromine atom at the 2-position and a pyrrolidine-1-carbonyl substituent at the 5-position of the pyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 4 µg/mL |

| Other Pyridine Derivatives | Escherichia coli | 8 µg/mL |

The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 4 µg/mL, indicating its potential as an antimicrobial agent against resistant strains .

Anticancer Activity

The anticancer properties of this compound were assessed using various cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Ovarian Cancer | 20 | >10 |

| Breast Cancer | 50 | >5 |

| Non-Cancerous Cells | >100 | - |

The selectivity index (SI) suggests that the compound preferentially affects cancer cells over normal cells, which is a desirable property in anticancer drug development .

The mechanism underlying the biological activity of this compound involves inhibition of key enzymes associated with cancer cell proliferation and microbial resistance. Studies indicate that it may act by interfering with metabolic pathways crucial for the survival of pathogenic organisms and cancer cells .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study conducted on various pyridine derivatives demonstrated that those with a pyrrolidine moiety exhibited enhanced activity against MRSA strains, supporting the hypothesis that structural modifications can significantly influence antimicrobial efficacy .

- Cytotoxicity Profile : In vitro assays using A549 lung adenocarcinoma cells showed that this compound reduced cell viability significantly compared to standard chemotherapeutics like cisplatin, highlighting its potential as an alternative treatment option .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-Bromo-5-(pyrrolidine-1-carbonyl)pyridine?

Answer:

The synthesis of bromopyridine derivatives typically involves multi-step routes. For this compound, key steps may include:

- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of bromopyridine with boronic esters or acids to introduce substituents .

- Nucleophilic Substitution : The bromine atom at the 2-position can be replaced with nucleophiles (e.g., amines, thiols) under mild conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) is recommended for isolating high-purity products. Monitor purity via HPLC or TLC .

Basic: What structural features of this compound influence its reactivity in medicinal chemistry?

Answer:

Critical structural elements include:

- Bromine Atom : Acts as a leaving group for substitution reactions, enabling derivatization .

- Pyrrolidine-1-Carbonyl Group : The carbonyl facilitates hydrogen bonding with biological targets, while the pyrrolidine ring enhances solubility and modulates steric effects .

- Pyridine Core : Provides a planar aromatic system for π-π stacking interactions in receptor binding .

Advanced: How do reaction conditions (solvent, catalyst, temperature) influence mechanistic pathways in substitution reactions?

Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor SNAr mechanisms by stabilizing transition states, while non-polar solvents may require metal catalysts (e.g., CuI for Ullmann coupling) .

- Temperature : Elevated temperatures (80–120°C) accelerate metal-catalyzed reactions but may promote side reactions (e.g., oxidation of pyrrolidine). Low temperatures (0–25°C) are preferred for SNAr to minimize decomposition .

- Catalyst Choice : Pd(PPh₃)₄ improves Suzuki coupling yields, while Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) optimize amination .

Advanced: What strategies are employed to design derivatives targeting neurological receptors?

Answer:

- Bromine Replacement : Substitute bromine with bioisosteres (e.g., -NH₂, -SH) to enhance affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Pyrrolidine Modification : Introduce chiral centers or fluorinated groups to improve blood-brain barrier penetration and metabolic stability .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to receptors like 5-HT₃ or NMDA, followed by SPR or radioligand assays for validation .

Advanced: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine position) and purity. NOESY can resolve stereochemistry in pyrrolidine derivatives .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (<0.5% via LC-MS) .

- X-ray Crystallography : Resolves 3D structure, critical for understanding receptor interactions .

Advanced: How should researchers resolve contradictions in reported reaction yields or biological activities?

Answer:

- Reproducibility Checks : Standardize solvents, catalysts, and temperature across labs. For example, Suzuki coupling yields vary with Pd catalyst purity .

- Control Experiments : Test intermediates for stability (e.g., hydrolysis of the carbonyl group in aqueous conditions) .

- Meta-Analysis : Compare datasets using tools like ChemRxiv or PubChem to identify outliers or methodological inconsistencies .

Advanced: What storage conditions optimize the stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent decomposition .

- Light Sensitivity : Protect from UV exposure using amber vials to avoid radical-mediated degradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments to prevent hydrolysis of the carbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.